molecular formula C16H17N3O3S B2610982 N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide CAS No. 1311709-77-9

N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2610982
CAS No.: 1311709-77-9
M. Wt: 331.39
InChI Key: ZNTKIAYGQFDQCO-UHFFFAOYSA-N
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Description

N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a nitrophenyl group, and a methylsulfanyl group

Properties

IUPAC Name

N-methyl-6-methylsulfanyl-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11(12-5-4-6-14(9-12)19(21)22)18(2)16(20)13-7-8-15(23-3)17-10-13/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTKIAYGQFDQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)C(=O)C2=CN=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under controlled conditions.

    Attachment of the Nitrophenyl Group: This is typically done through nitration reactions followed by coupling with the pyridine ring.

    Final Assembly: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-methyl-6-(methylsulfanyl)-N-[1-(4-nitrophenyl)ethyl]pyridine-3-carboxamide: Similar structure but with a different position of the nitro group.

    N-methyl-6-(methylsulfanyl)-N-[1-(3-aminophenyl)ethyl]pyridine-3-carboxamide: Contains an amino group instead of a nitro group.

    N-methyl-6-(methylsulfanyl)-N-[1-(3-chlorophenyl)ethyl]pyridine-3-carboxamide: Contains a chloro group instead of a nitro group.

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